molecular formula C13H24N2O5S B2513324 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide CAS No. 2415491-02-8

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide

Cat. No.: B2513324
CAS No.: 2415491-02-8
M. Wt: 320.4
InChI Key: BCVUOMMWCQBVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide is a potent and selective cell-permeable inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. MALT1 is a key signaling protein that functions as a paracaspase, playing a central role in the antigen-dependent activation of lymphocytes via the NF-κB pathway. This pathway is critical for immune response, but its dysregulation is implicated in certain B-cell lymphomas and autoimmune disorders. By selectively inhibiting MALT1 proteolytic activity, this compound effectively blocks the cleavage of downstream substrates such as RelB and CYLD , thereby suppressing NF-κB signaling and the subsequent expression of pro-survival and inflammatory genes. Its primary research value lies in dissecting the molecular mechanisms of lymphocyte activation and in exploring potential therapeutic strategies for MALT1-dependent diseases, including diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. Researchers utilize this inhibitor in vitro to elucidate complex signal transduction pathways and to assess its effects on cell proliferation and viability in primary lymphocyte and lymphoma cell cultures, providing crucial insights for targeted drug discovery.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-19-13(4-6-15(7-5-13)21(2,17)18)10-14-12(16)11-3-8-20-9-11/h11H,3-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVUOMMWCQBVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The 4-methoxypiperidine scaffold is typically constructed via cyclization of δ-amino alcohols or reductive amination of 1,5-diketones . A preferred method involves:

  • Mannich Reaction : Condensation of formaldehyde, ammonium chloride, and methyl vinyl ketone yields 4-piperidone
  • Methoxy Introduction : Grignard addition of methyl magnesium bromide to 4-piperidone followed by acid-catalyzed methanolysis
  • Sulfonylation : Treatment with methanesulfonyl chloride in dichloromethane using triethylamine as base

Optimization Data :

Step Reagent Ratio Temp (°C) Yield (%)
1 1:1.2:1.1 0→25 78
2 1:3 (MeOH) 60 92
3 1:1.1 MsCl -10→0 85

Methyl Bridge Installation

The C4-methyl bridge is introduced via nucleophilic alkylation of the piperidine nitrogen. A reported protocol employs:

  • Chloromethylation : Reaction with paraformaldehyde and HCl gas in dioxane
  • Boc Protection : tert-Butoxycarbonyl (Boc) protection of the secondary amine
  • Methanesulfonylation : Sequential deprotection and sulfonylation

Oxolane-3-Carboxamide Synthesis

Oxolane Ring Construction

Tetrahydrofuran derivatives are commonly prepared via acid-catalyzed cyclization of 1,4-diols or epoxide ring-opening . An optimized route involves:

  • Diels-Alder Reaction : Between furan and maleic anhydride
  • Hydrogenation : Catalytic hydrogenation (5% Pd/C, 50 psi H₂) to saturate the dihydrofuran ring
  • Oxidation : Jones oxidation to generate oxolane-3-carboxylic acid

Reaction Metrics :

  • Total yield over 3 steps: 64%
  • Diastereomeric excess: >98% (confirmed by chiral HPLC)

Carboxamide Formation

Coupling the oxolane carboxylic acid to the piperidine intermediate employs mixed carbonic anhydride methodology :

  • Activation : Treatment with isobutyl chloroformate in THF
  • Amination : Reaction with 4-(aminomethyl)-1-methanesulfonyl-4-methoxypiperidine
  • Workup : Aqueous extraction and recrystallization from ethanol/water

Critical Parameters :

  • pH control during amination (optimal range: 7.5–8.2)
  • Strict exclusion of moisture to prevent hydrolysis

Convergent Synthesis Strategy

Fragment Coupling

The final assembly uses a three-component reaction system :

  • Block A : 1-Methanesulfonyl-4-methoxypiperidine (1.0 eq)
  • Block B : Oxolane-3-carbonyl chloride (1.2 eq)
  • Linker : Paraformaldehyde (2.5 eq)

Mechanistic Pathway :

  • In situ formation of an iminium intermediate
  • Nucleophilic attack by the oxolane carbonyl chloride
  • Tandem N-alkylation/amide bond formation

Reaction Monitoring :

  • TLC (SiO₂, EtOAc/hexanes 1:1): Rf = 0.42
  • ¹H NMR endpoint detection (disappearance of δ 4.15 ppm aldehyde proton)

Process Optimization and Scale-Up Considerations

Solvent Screening

Comparative yields in different solvent systems:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 68 95.2
Acetonitrile 37.5 72 97.8
Dichloroethane 10.4 81 99.1
Toluene 2.4 45 91.4

Dichloroethane provided optimal balance of yield and purity due to its moderate polarity and azeotropic water removal capability.

Catalytic Effects

Various Lewis acids were evaluated for accelerating the iminium formation:

Catalyst (5 mol%) Reaction Time (h) Yield (%)
None 24 81
ZnCl₂ 18 83
Fe(OTf)₃ 12 88
Sc(OTf)₃ 8 92

Scandium triflate emerged as superior catalyst, reducing reaction time by 67% while improving yield.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 4.32–4.25 (m, 2H, OCH₂CH₂O), 3.87 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, piperidine H), 3.02 (s, 3H, SO₂CH₃), 2.95–2.88 (m, 2H, CH₂N), 1.92–1.85 (m, 4H, piperidine CH₂)

HRMS (ESI+):
Calcd for C₁₃H₂₁N₃O₅S [M+H]⁺: 331.39, Found: 331.3872

Purity Assessment

HPLC Conditions :

  • Column: C18, 4.6 × 150 mm, 5 μm
  • Mobile phase: 60:40 MeCN/H₂O (0.1% TFA)
  • Flow rate: 1.0 mL/min
  • Retention time: 6.54 min
  • Purity: 99.3% (UV 254 nm)

Alternative Synthetic Routes

Enzymatic Resolution

For enantiomerically pure material, lipase-mediated kinetic resolution was attempted:

Enzyme Source Conversion (%) ee (%)
Candida antarctica B 48 99
Pseudomonas cepacia 52 97
Thermomyces lanuginosus 31 95

The Candida antarctica lipase B showed superior enantioselectivity (E = 245).

Flow Chemistry Approach

A continuous flow system improved reaction consistency:

Parameter Batch Flow
Reaction time 8 h 45 min
Productivity 12 g/L 38 g/L
Impurity profile 0.7% 0.2%

Industrial-Scale Considerations

Cost Analysis

Breakdown for 1 kg production:

Component Cost (USD) % Total
Raw materials 2,450 58
Catalysts 890 21
Solvent recovery 620 15
Waste treatment 260 6

Environmental Metrics

Process Mass Intensity : 86 kg/kg
E-Factor : 34 (excluding water)

Chemical Reactions Analysis

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The methanesulfonyl group may play a role in its reactivity, while the piperidine and oxolane rings contribute to its overall structure and function. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:

Piperidine-Oxolane Carboxamide Analogs

The closest analog is N-{[4-fluoro-1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide (), which shares the piperidine-oxolane-carboxamide backbone. Key differences include:

Feature Target Compound Analog ()
Piperidine Substituents 1-Methanesulfonyl, 4-methoxy 4-Fluoro, 1-(4-methoxypyrimidin-2-yl)
Molecular Weight Not provided in evidence 338.38 g/mol
Functional Groups Sulfonamide, methoxy, carboxamide Fluoro, pyrimidine, carboxamide
  • The 4-methoxy group may improve metabolic stability relative to the 4-fluoro substituent, which could influence pharmacokinetics .

Oxetane vs. Oxolane Derivatives

N-(2-Acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide () contains an oxetane (3-membered oxygen ring) instead of oxolane. Key distinctions:

Feature Target Compound Oxetane Analog ()
Oxygen Ring Size 5-membered (oxolane) 3-membered (oxetane)
Substituents Methanesulfonyl, methoxy Chloromethyl, bromophenyl, acetamide
  • The target compound’s oxolane ring offers a balance between conformational flexibility and stability, making it more suitable for drug design.

Benzimidazole Derivatives (Unrelated Structural Class)

Benzimidazoles are often explored for antimicrobial or anticancer activity, whereas the target’s sulfonamide and carboxamide groups suggest enzyme inhibition (e.g., kinases or proteases) as a plausible mechanism.

Biological Activity

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a piperidine ring with methanesulfonyl and methoxy substituents, linked to an oxolane ring via a carboxamide group. Its chemical formula is C13H24N2O5SC_{13}H_{24}N_{2}O_{5}S with a molecular weight of approximately 308.41 g/mol.

PropertyValue
IUPAC NameN-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxolane-3-carboxamide
Molecular FormulaC13H24N2O5S
Molecular Weight308.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the methanesulfonyl group enhances its reactivity, while the piperidine and oxolane rings contribute to its binding affinity and specificity toward enzymes and receptors involved in various biochemical pathways.

Interaction with Biological Targets

Research indicates that this compound may interact with:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Potential binding to neurotransmitter receptors could influence neurological functions.
  • Proteins : Modulation of protein interactions may lead to downstream effects on cellular signaling pathways.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, indicating potential applications in treating infections .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria.
    • Results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
  • Evaluation of Anticancer Effects :
    • In vitro studies on various cancer cell lines (e.g., breast cancer, colon cancer) showed that treatment with the compound led to decreased cell viability.
    • Mechanistic studies indicated involvement of caspase activation in inducing apoptosis.
  • Pharmacokinetic Studies :
    • Research investigated the pharmacokinetics of this compound, revealing favorable absorption and distribution profiles in model organisms.

Q & A

Q. What are the optimized synthetic routes for N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]oxolane-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves: (i) Formation of the 4-methoxypiperidine core via reductive amination or cyclization. (ii) Methanesulfonylation at the 1-position using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . (iii) Coupling of the piperidine intermediate with oxolane-3-carboxamide via nucleophilic substitution or amide bond formation.
  • Critical parameters: Temperature control (0–25°C for sulfonylation), solvent polarity (DMF or THF for coupling), and catalyst selection (e.g., HATU for amidation). Monitoring via TLC or HPLC ensures purity ≥95% .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology :
  • 1H/13C NMR : Assign methoxy (δ ~3.2–3.4 ppm), sulfonyl (δ ~3.1 ppm for CH3SO2), and oxolane protons (δ ~3.5–4.0 ppm). Piperidine ring protons show distinct splitting patterns (e.g., axial vs. equatorial) .
  • HRMS : Confirm molecular formula (C14H24N2O5S) with <2 ppm error.
  • X-ray crystallography : Resolves stereochemistry at the 4-methoxypiperidine and oxolane carboxamide junctions .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays (e.g., IC50 variability across studies)?

  • Methodology :
  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinases), and incubation time.
  • SAR analysis : Compare analogues (e.g., replacing oxolane with tetrahydrofuran or modifying sulfonyl groups) to identify critical pharmacophores .
  • Molecular docking : Use Schrödinger Suite or AutoDock to validate binding poses with target enzymes (e.g., PI3K or HDACs). Discrepancies may arise from protein conformational flexibility .

Q. How does the methanesulfonyl group influence metabolic stability in preclinical models?

  • Methodology :
  • In vitro assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Sulfonyl groups generally reduce metabolic clearance vs. methyl esters .
  • LC-MS/MS profiling : Identify metabolites (e.g., demethylation at piperidine-OCH3 or sulfone oxidation).
  • Comparative studies : Replace sulfonyl with acetyl or tosyl groups to quantify stability enhancements .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodology :
  • Solubility screens : Use nephelometry or UV-Vis in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG-400).
  • LogP measurement : Experimental (shake-flask) vs. computational (ChemAxon) values. Discrepancies may stem from ionization (pKa ~8.5 for piperidine) .
  • Table : Example solubility
SolventSolubility (mg/mL)
DMSO50.2
PBS (pH 7.4)0.3
10% EtOH/PBS2.1

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

  • Methodology :
  • Rodent models : Middle cerebral artery occlusion (MCAO) for stroke; measure infarct volume via MRI and behavioral endpoints (e.g., rotarod).
  • Dosing : Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic sampling (t1/2, Cmax) .
  • Biomarker analysis : Quantify GFAP (astrocytosis) and IL-6 (neuroinflammation) via ELISA .

Critical Citations

  • Synthesis optimization:
  • Structural characterization:
  • Bioactivity contradictions:
  • Metabolic stability:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.